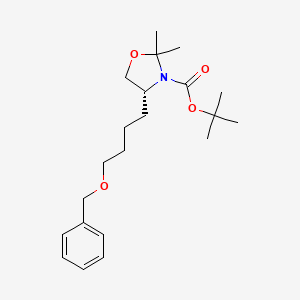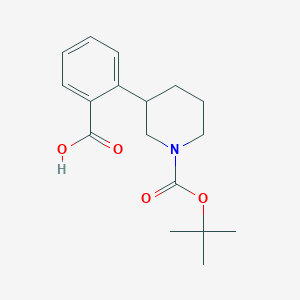
(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate
Descripción general
Descripción
This compound is an oxazolidine derivative. Oxazolidines are a class of organic compounds that contain a five-membered ring structure consisting of three carbon atoms, one oxygen atom, and one nitrogen atom . The “tert-butyl” and “benzyloxybutyl” groups are substituents on the oxazolidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a tert-butyl group and a 4-(benzyloxy)butyl group. The exact method would depend on the specific precursors used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazolidine ring, along with the attached tert-butyl and 4-(benzyloxy)butyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxazolidines are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazolidine ring might confer certain chemical stability, while the tert-butyl and 4-(benzyloxy)butyl groups might influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chiral Auxiliary Applications
Synthesis of Chiral Compounds : This compound has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds, particularly in peptide synthesis. It provides high enantiomeric ratios in the preparation of specific compounds, demonstrating its utility in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).
Efficient Protocol for Synthesis : A protocol for synthesizing N-Boc protected oxazolidines from chiral serine using this compound highlights its role in facilitating simpler and efficient synthetic routes (Khadse & Chaudhari, 2015).
Kinetic Resolution : The compound has been used in kinetic resolution processes, specifically in stereospecific amination, showcasing its potential as a novel chiral auxiliary for selective reactions (Kubota, Kubo, & Nunami, 1994).
Applications in Organic Chemistry
Intermediate for Natural Products : It serves as a key intermediate in the synthesis of natural products, such as Biotin, which plays a crucial role in the metabolic cycle (Qin et al., 2014).
Dynamic Kinetic Resolution : This compound is instrumental in dynamic kinetic resolution processes, particularly in stereoselective alkylation, aiding in the production of biologically active compounds (Kubo, Kubota, & Nunami, 1995).
Specific Synthesis and Modification
Synthesis of Amino Acid Derivatives : Its utilization in the hydroformylation of derivatives has been noted, particularly for creating amino acid derivatives of significant synthetic value (Kollár & Sándor, 1993).
Structural Modification : Research has also been conducted on the structural modification of this compound to create derivatives with potential applications in various fields, including medicine and materials science (Vorona et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (4R)-2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO4/c1-20(2,3)26-19(23)22-18(16-25-21(22,4)5)13-9-10-14-24-15-17-11-7-6-8-12-17/h6-8,11-12,18H,9-10,13-16H2,1-5H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLONYUYWBDMKD-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743625 | |
| Record name | tert-Butyl (4R)-4-[4-(benzyloxy)butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1079209-05-4 | |
| Record name | tert-Butyl (4R)-4-[4-(benzyloxy)butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)


